
Etamsylate
概要
説明
エタムシル酸は、ジエチルアンモニウム2,5-ジヒドロキシベンゼンスルホネートとしても知られており、止血剤です。主に、小血管からの出血の予防と制御に使用されます。この化合物は、毛細血管の抵抗を増加させ、血小板の凝集を促進することで作用し、出血時間と失血量の減少に役立ちます .
準備方法
合成経路と反応条件: エタムシル酸は、スルホン化、塩化、精製のステップを経て合成されます。このプロセスは、硫酸を用いたレゾルシノールのスルホン化から始まり、次にジエチルアミンで中和してエタムシル酸塩を形成します。 粗生成物は、次に無水エタノールで精製されます .
工業生産方法: 工業環境では、エタムシル酸の生産は同様のステップで行われますが、規模が大きくなります。このプロセスは、有機溶媒の使用を避けることで、コスト効率が高く、環境に優しいように設計されています。 最終生成物は、結晶化と濾過によって得られます .
化学反応の分析
反応の種類: エタムシル酸は、以下を含むさまざまな化学反応を起こします。
酸化: エタムシル酸中のヒドロキシル基は、酸化されてキノンを形成することができます。
還元: この化合物は、還元されてヒドロキノンを形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
酸化: キノンおよびその他の酸化された誘導体。
還元: ヒドロキノン。
置換: さまざまな置換ベンゼンスルホネート.
4. 科学研究への応用
エタムシル酸は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびさまざまな化学反応における安定剤として使用されます。
生物学: 血小板凝集と毛細血管抵抗の促進における役割について調査されています。
医学: 手術における出血の制御や、月経過多や鼻出血などの疾患の治療に広く使用されています。
科学的研究の応用
Hemostatic Applications
Mechanism of Action
Etamsylate enhances hemostasis by improving platelet adhesiveness and restoring capillary resistance. It acts on the first step of hemostasis, making it particularly effective in conditions characterized by capillary bleeding .
Clinical Efficacy
- Dysfunctional Uterine Bleeding : Clinical trials have demonstrated significant efficacy in reducing blood loss associated with menorrhagia. The reduction in blood loss correlates with the severity of the condition, making this compound a valuable option for women who do not require contraception .
- Periventricular Hemorrhage in Preterm Infants : Studies indicate that this compound reduces the incidence of intraventricular hemorrhage in very low birth weight infants. A systematic review involving 1,410 preterm infants showed a significant reduction in grade 3 and 4 intraventricular hemorrhage among those treated with this compound .
Application | Patient Population | Outcome |
---|---|---|
Dysfunctional Uterine Bleeding | Women with menorrhagia | Significant reduction in blood loss |
Periventricular Hemorrhage | Preterm infants < 31 weeks gestation | Reduced incidence of intraventricular hemorrhage |
Ophthalmic Applications
Intravitreal Injection for Age-Related Macular Degeneration (AMD)
Recent studies have shown that intravitreal administration of this compound improves visual acuity in patients with dry AMD. In a randomized controlled trial involving 51 patients, significant improvements in best-corrected visual acuity were observed after 90 days post-injection .
Study Details | Baseline Visual Acuity Improvement |
---|---|
Jericho-D Study | Mean improvement of 8.66 letters read (p = 0.0169) |
Dermatological Applications
Topical Use for Hereditary Hemorrhagic Telangiectasia (HHT)
this compound has been explored as a topical treatment for HHT-related epistaxis (nosebleeds). A pilot clinical trial demonstrated that a topical spray application significantly reduced the severity of epistaxis without notable side effects, leading to its designation as an orphan drug for this condition .
Trial Details | Patient Population | Outcome |
---|---|---|
Topical Spray Application | 12 HHT patients | Significant reduction in epistaxis severity score |
Pharmacological Properties
This compound exhibits various pharmacological properties that contribute to its therapeutic effects:
- Antiangiogenic Effects : In vitro studies indicate that this compound inhibits angiogenesis by affecting endothelial cell functions, which could be beneficial in conditions requiring reduced vascularization .
- Safety Profile : Clinical reviews have reported no significant adverse effects associated with this compound treatment across various applications, reinforcing its safety as a therapeutic option .
作用機序
エタムシル酸は、血小板の凝集を強化し、毛細血管抵抗を回復させることで効果を発揮します。これは、止血の最初の段階である内皮-血小板相互作用に作用します。血小板の付着性を高めることで、出血時間を短縮し、失血量を減らします。 この化合物は、血小板の解離と血管拡張を引き起こすプロスタグランジンの生合成と作用も阻害します .
類似化合物:
アミノカプロン酸: フィブリン溶解を阻害することで作用する別の止血剤。
トラネキサム酸: プラスミノーゲンの活性化を阻害することで、過剰な出血を防ぐために使用されます。
カルバゾクロム: 毛細血管壁を安定させ、出血を減少させる止血剤.
エタムシル酸の独自性: エタムシル酸は、血小板の凝集を促進し、毛細血管抵抗を強化するという二重の作用が独特です。他の止血剤とは異なり、これは全体的な凝固カスケードには影響を与えず、止血の初期段階を特異的に標的としています。 これは、全身的な凝固の問題を引き起こすことなく、毛細血管出血の制御に特に有効です .
類似化合物との比較
Aminocaproic Acid: Another antihemorrhagic agent that works by inhibiting fibrinolysis.
Tranexamic Acid: Used to prevent excessive bleeding by inhibiting the activation of plasminogen.
Carbazochrome: A hemostatic agent that stabilizes capillary walls and reduces bleeding.
Uniqueness of Etamsylate: this compound is unique in its dual action of promoting platelet adhesion and enhancing capillary resistance. Unlike other hemostatic agents, it does not affect the overall coagulation cascade but specifically targets the initial stages of hemostasis. This makes it particularly effective in controlling capillary bleeding without causing systemic coagulation issues .
生物活性
Etamsylate, also known as diethylammonium 2,5-dihydroxybenzenesulfonate, is a synthetic compound primarily used for its hemostatic properties. It is indicated for conditions associated with capillary bleeding and has been the subject of extensive research regarding its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological mechanisms, therapeutic applications, and clinical efficacy.
This compound acts primarily by enhancing platelet adhesion and restoring capillary resistance. It influences the first step of hemostasis, which is crucial in managing bleeding disorders. Research has demonstrated that this compound promotes P-selectin-dependent platelet adhesive mechanisms, thereby improving hemostatic function in various clinical scenarios .
Key Mechanisms:
- Platelet Adhesion: Enhances the ability of platelets to adhere to vascular endothelium.
- Capillary Resistance: Restores integrity to capillary walls, reducing leakage and bleeding.
- FGF Signaling Inhibition: Acts as an inhibitor of fibroblast growth factor (FGF) signaling, which plays a role in angiogenesis and wound healing .
Clinical Applications
This compound has been utilized in several clinical settings, demonstrating efficacy in reducing blood loss during surgical procedures and in managing bleeding disorders.
1. Postpartum Hemorrhage
A comparative study indicated that this compound is effective in reducing blood loss during vaginal deliveries. The results showed that both this compound and tranexamic acid significantly reduced blood loss compared to placebo, with this compound presenting fewer side effects .
Treatment Group | Blood Loss (ml) | Postpartum Hemorrhage Incidence |
---|---|---|
This compound | 250 | Lower than placebo |
Tranexamic Acid | 245 | Lower than placebo |
Placebo | 300 | Higher incidence |
2. Dysfunctional Uterine Bleeding
This compound has been shown to be an effective alternative for managing dysfunctional uterine bleeding. Clinical trials have reported a significant reduction in menstrual blood loss among women treated with this compound compared to those receiving placebo .
3. Periventricular Hemorrhage in Neonates
In neonates, particularly those with very low birth weight, this compound has been investigated for its role in preventing periventricular hemorrhage. Studies have demonstrated that administration of this compound can significantly reduce the incidence of this condition .
Case Studies
Case Study: Efficacy in Haemolactia
In a study involving lactating dairy cows with haemolactia (the presence of blood in milk), this compound treatment resulted in a significant reduction in the number of days blood was observed without negatively affecting milk production. Cows treated with this compound had an average of 3.4 days with blood observed compared to 4.9 days in the control group .
Pharmacological Properties
The pharmacological profile of this compound suggests it possesses additional properties beyond hemostasis:
- Anti-inflammatory Effects: Some studies indicate that this compound may exhibit anti-inflammatory properties by modulating cytokine release during inflammatory responses.
- Vasodilatory Activity: Research has explored its potential effects on vasodilation, particularly when combined with anticoagulants like heparin .
特性
IUPAC Name |
2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGOLJKPSFNJSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045559 | |
Record name | Ethamsylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2624-44-4 | |
Record name | Etamsylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2624-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethamsylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamsylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethamsylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etamsylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHAMSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。